3-[[3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)quinoxalin-2-yl]amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)quinoxalin-2-yl]amino]benzoic acid is a complex organic compound that features a quinoxaline core linked to a benzothiadiazole moiety via a sulfonylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)quinoxalin-2-yl]amino]benzoic acid typically involves multiple steps, starting with the preparation of the quinoxaline and benzothiadiazole intermediates. The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, while the benzothiadiazole moiety is often prepared via the diazotization of 2-aminothiophenol followed by cyclization .
The final coupling reaction involves the formation of a sulfonylamino linkage between the quinoxaline and benzothiadiazole intermediates. This step usually requires the use of a sulfonyl chloride reagent under basic conditions to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of automated synthesis equipment to handle the multiple steps involved.
Analyse Chemischer Reaktionen
Types of Reactions
3-[[3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)quinoxalin-2-yl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
3-[[3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)quinoxalin-2-yl]amino]benzoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[[3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)quinoxalin-2-yl]amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group plays a crucial role in binding to these targets, while the quinoxaline and benzothiadiazole moieties contribute to the compound’s overall stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1,3-Benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-one: This compound shares a similar quinoxaline core but differs in its substituents and overall structure.
3,5-Di(4H-1,2,4-triazol-4-yl)benzoic acid: This compound features a benzothiadiazole moiety but has different functional groups attached to the benzene ring.
4-Amino-2,1,3-benzothiadiazole: This compound contains the benzothiadiazole moiety but lacks the quinoxaline core and sulfonylamino linkage.
Uniqueness
The uniqueness of 3-[[3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)quinoxalin-2-yl]amino]benzoic acid lies in its combination of the quinoxaline and benzothiadiazole moieties, linked via a sulfonylamino group. This unique structure imparts specific electronic and optical properties, making it valuable for applications in materials science and photoluminescent compounds .
Eigenschaften
Molekularformel |
C21H14N6O4S2 |
---|---|
Molekulargewicht |
478.5 g/mol |
IUPAC-Name |
3-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)quinoxalin-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C21H14N6O4S2/c28-21(29)12-5-3-6-13(11-12)22-19-20(24-15-8-2-1-7-14(15)23-19)27-33(30,31)17-10-4-9-16-18(17)26-32-25-16/h1-11H,(H,22,23)(H,24,27)(H,28,29) |
InChI-Schlüssel |
LOEXMOWJWJEMLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CC4=NSN=C43)NC5=CC=CC(=C5)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.